5-(3-Chlorophenyl)-1,3-oxazolidin-2-one

Description

Significance of the 1,3-Oxazolidin-2-one Scaffold in Contemporary Chemical Synthesis

The 1,3-oxazolidin-2-one ring is a privileged scaffold in modern organic synthesis due to its unique combination of stability, stereochemical properties, and versatile reactivity. One of its most critical roles is as a chiral auxiliary, a molecule that can be temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer of a product. This application has been instrumental in the asymmetric synthesis of a wide array of complex natural products and pharmaceuticals.

Furthermore, the oxazolidinone ring is considered a valuable bioisostere for other chemical groups like carbamates and amides. Its cyclic nature imparts greater metabolic and chemical stability compared to its non-cyclic counterparts, which are more susceptible to hydrolysis. This stability is a highly desirable trait in the design of therapeutic agents. The synthesis of the oxazolidinone ring itself is an area of active research, with numerous methods developed for its construction, including the reaction of amino alcohols with phosgene (B1210022) or its equivalents, the carbonylation of β-amino alcohols, and the cycloaddition of epoxides with isocyanates. beilstein-journals.org

Historical Context of Oxazolidinone Derivatives in Chemical and Medicinal Sciences

The history of the 2-oxazolidinone (B127357) core structure dates back to 1888, when it was first reported by German chemist Siegmund Gabriel. wikipedia.org However, its journey into the realm of medicinal chemistry began much later. One of the earliest bioactive oxazolidinone derivatives was cycloserine, which has been utilized as a drug against tuberculosis since 1956.

The watershed moment for this class of compounds occurred in the late 1980s with the discovery of N-aryl-oxazolidinones as a novel class of synthetic antibacterial agents by researchers at E.I. du Pont de Nemours & Company. mdpi.com This breakthrough sparked a wave of research that culminated in the discovery of Linezolid by Pharmacia & Upjohn in 1996. Approved by the U.S. Food and Drug Administration (FDA) in 2000, Linezolid was the first member of this new class of antibiotics to be made commercially available. mdpi.com Its unique mechanism of action, which involves inhibiting the initiation of protein synthesis in bacteria, made it a critical tool against multidrug-resistant Gram-positive pathogens. ontosight.aiontosight.ai

Research Landscape of Substituted Oxazolidinones

The clinical success of early oxazolidinones has fueled a robust and expanding landscape of research focused on substituted derivatives. The goal of this research is multifaceted: to enhance potency, broaden the spectrum of activity, and explore applications beyond antibacterial agents. tandfonline.com Scientists are actively investigating modifications at various positions of the oxazolidinone ring.

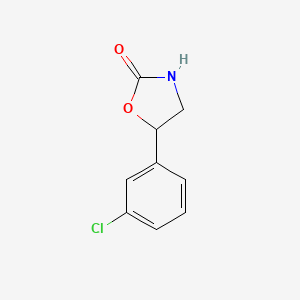

Substitution at the 5-position, as seen in 5-(3-Chlorophenyl)-1,3-oxazolidin-2-one, is a key area of exploration. nih.gov Structure-activity relationship studies have shown that the substituent at this position significantly influences the compound's biological activity. nih.gov Research has identified novel substitutions at the C-5 position that can serve as alternatives to the traditional acetamidomethyl group found in many early oxazolidinones, leading to potent antibacterial activity. nih.gov

Current research extends to creating derivatives active against Gram-negative bacteria, a significant challenge in antibiotic development. nih.gov Moreover, the therapeutic potential of oxazolidinone derivatives is being explored in a variety of other areas, including as antituberculosis, anticancer, and anti-inflammatory agents. researchgate.net Numerous next-generation oxazolidinones, such as Tedizolid, Radezolid, and Posizolid, have been developed and have undergone clinical trials, demonstrating the sustained interest and potential of this versatile chemical scaffold. beilstein-journals.orgwikipedia.org The synthesis of N-aryl oxazolidinones with various substitutions remains a key focus, with new methods being developed to create a diverse library of compounds for biological screening. researchgate.netresearchgate.netacs.org

Data Tables

Table 1: General Properties of the 1,3-Oxazolidin-2-one Scaffold

| Property | Value |

|---|---|

| Chemical Formula | C₃H₅NO₂ |

| Molar Mass | 87.08 g/mol nih.gov |

| IUPAC Name | 1,3-oxazolidin-2-one nih.gov |

| CAS Number | 497-25-6 nist.gov |

| Appearance | White or colorless solid wikipedia.org |

| Topological Polar Surface Area | 38.3 Ų nih.gov |

Table 2: Notable Oxazolidinone Derivatives in Research and Medicine

| Compound Name | Significance |

|---|---|

| Cycloserine | An early oxazolidinone derivative used as an antitubercular drug since 1956. |

| Linezolid | The first commercially approved oxazolidinone antibiotic (2000), effective against resistant Gram-positive bacteria. mdpi.com |

| Tedizolid | A next-generation oxazolidinone antibiotic approved by the FDA in 2014. beilstein-journals.org |

| Radezolid | An oxazolidinone derivative that has undergone clinical trials for its antibacterial properties. researchgate.net |

| Posizolid | An oxazolidinone antibiotic noted for its targeted activity against Gram-positive bacteria. wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

5-(3-chlorophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-7-3-1-2-6(4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGHCLFTURQTKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Elucidating Molecular Architecture

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise environment of each proton and carbon atom can be determined. While specific experimental data for 5-(3-Chlorophenyl)-1,3-oxazolidin-2-one is not widely published, its expected NMR spectra can be predicted based on the analysis of its constituent parts and data from analogous structures. mdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the oxazolidinone ring, and the amine proton.

Aromatic Region (approx. 7.2-7.5 ppm): The four protons on the 3-chlorophenyl ring would appear in this downfield region. Due to the meta-substitution pattern, they would likely present as a complex multiplet, as their chemical shifts would be very similar. docbrown.inforeddit.com

Oxazolidinone Ring Protons: The ring contains three protons at the C4 and C5 positions. The proton at C5, a methine group (CH) bonded to both the phenyl ring and an oxygen atom, is expected to be a multiplet around 5.6-5.8 ppm. The two protons on C4, a methylene (B1212753) group (CH₂) adjacent to the nitrogen atom, are diastereotopic and would likely appear as two separate multiplets in the range of 3.5-4.5 ppm.

Amine Proton (NH): The proton attached to the nitrogen atom would typically appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, often found between 5.5 and 6.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon environment within the molecule.

Carbonyl Carbon (C=O): The carbon of the carbonyl group in the cyclic carbamate (B1207046) structure is the most deshielded and is expected to have a chemical shift in the range of 158-160 ppm. libretexts.org

Aromatic Carbons: The six carbons of the 3-chlorophenyl ring would produce signals between approximately 125 and 140 ppm. The carbon atom directly bonded to the chlorine atom (C-Cl) would have a distinct chemical shift within this range.

Oxazolidinone Ring Carbons: The C5 carbon, bonded to the oxygen atom and the phenyl ring, is predicted to appear around 75-80 ppm. The C4 carbon, bonded to the nitrogen atom, would be found further upfield, typically in the 50-55 ppm range. mdpi.comlibretexts.org

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Multiplicity |

|---|---|---|---|---|

| Aromatic CH | C₂'H, C₄'H, C₅'H, C₆'H | 7.2 - 7.5 | 125 - 135 | Multiplet (m) |

| Aromatic C | C₁', C₃' | - | 135 - 140 | Singlet (s) |

| Methine CH | C₅H | 5.6 - 5.8 | 75 - 80 | Multiplet (m) |

| Methylene CH₂ | C₄H₂ | 3.5 - 4.5 | 50 - 55 | Multiplets (m) |

| Amine NH | N-H | 5.5 - 6.5 | - | Broad Singlet (br s) |

| Carbonyl C=O | C₂=O | - | 158 - 160 | Singlet (s) |

Vibrational spectroscopy techniques, such as IR and Raman, are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretching: A moderate to sharp band around 3300-3500 cm⁻¹ corresponds to the N-H bond stretching vibration. libretexts.org

C=O Stretching: A very strong and sharp absorption is characteristic of the carbonyl group. In a five-membered cyclic carbamate (lactone/lactam), this band is typically found at a relatively high frequency, around 1740-1760 cm⁻¹. oregonstate.edupg.edu.pl

Aromatic C-H Stretching: Absorption bands appearing just above 3000 cm⁻¹ (approx. 3010-3100 cm⁻¹) are indicative of C-H bonds on the phenyl ring. vscht.cz

Aliphatic C-H Stretching: Bands appearing just below 3000 cm⁻¹ (approx. 2850-2950 cm⁻¹) are due to the C-H bonds of the CH and CH₂ groups in the oxazolidinone ring. vscht.cz

Aromatic C=C Bending: One or more bands in the 1500-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring. pressbooks.pub

C-O Stretching: A strong band corresponding to the C-O-C ether linkage within the ring is expected in the 1210-1320 cm⁻¹ range. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2950 | Medium |

| Carbonyl (C=O) | Stretch | 1740 - 1760 | Strong, Sharp |

| Aromatic C=C | Stretch | 1500 - 1600 | Medium |

| Ether (C-O-C) | Stretch | 1210 - 1320 | Strong |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns under ionization.

For this compound (C₉H₈ClNO₂), the molecular weight is 197.62 g/mol . The mass spectrum would show a molecular ion peak (M⁺˙). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak would be observed at m/z 199 with an intensity approximately one-third that of the molecular ion peak at m/z 197.

Key fragmentation pathways would likely include:

Cleavage of the C5-Phenyl Bond: This would result in two primary fragments: the chlorophenyl cation [C₆H₄Cl]⁺ (m/z 111/113) and the radical cation of the remaining oxazolidinone portion (m/z 86).

Loss of Carbon Dioxide: Fragmentation of the oxazolidinone ring could involve the loss of CO₂ (44 Da), a common pathway for related structures, leading to a fragment ion at m/z 153/155. nih.gov

Loss of the Chlorophenyl Group: A fragment corresponding to the protonated oxazolidinone ring [C₃H₄NO₂]⁺ could be observed at m/z 86.

| Predicted m/z | Corresponding Fragment |

|---|---|

| 197/199 | [M]⁺˙ (Molecular Ion) |

| 153/155 | [M - CO₂]⁺˙ |

| 111/113 | [C₆H₄Cl]⁺ |

| 86 | [C₃H₄NO₂]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, as well as detailed bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not publicly available, analysis of related compounds allows for a reliable prediction of its solid-state features. X-ray diffraction studies on similar oxazolidinone derivatives show that the five-membered oxazolidinone ring is typically close to planar. nih.govst-andrews.ac.uk A single-crystal X-ray analysis would determine the compound's crystal system, space group, and unit cell parameters. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, which dictate the crystal packing arrangement.

Based on crystallographic data from analogous structures, the expected geometric parameters for this compound can be estimated. researchgate.netresearchgate.net These parameters are governed by the hybridization of the atoms and electronic effects within the molecule.

Bond Lengths: The C2=O carbonyl bond is expected to be short (approx. 1.21 Å). The C2-N3 and C2-O1 bonds within the carbamate group will be longer (approx. 1.35 Å and 1.37 Å, respectively). The C4-N3 bond will be a typical C-N single bond (approx. 1.47 Å), and the C5-O1 bond will be a C-O single bond (approx. 1.45 Å).

Bond Angles: The internal angles of the five-membered ring are expected to be close to the ideal pentagonal angle of 108°, with some deviation due to the different atoms and bond types. For example, the N3-C2-O1 angle would be approximately 109°.

Torsional Angles: A key structural feature is the orientation of the 3-chlorophenyl ring relative to the oxazolidinone ring. Due to steric hindrance, the two rings are not expected to be coplanar. The dihedral angle between the plane of the phenyl ring and the plane of the oxazolidinone ring is predicted to be significant, likely in the range of 60-75°. nih.gov

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length (Å) | C2=O | ~1.21 Å |

| C2-N3 | ~1.35 Å | |

| C4-N3 | ~1.47 Å | |

| C5-O1 | ~1.45 Å | |

| C2-O1 | ~1.37 Å | |

| Bond Angle (°) | O1-C2-N3 | ~109° |

| C2-N3-C4 | ~112° | |

| C4-C5-O1 | ~103° | |

| Torsional Angle (°) | Plane(Oxazolidinone) - Plane(Phenyl) | 60 - 75° |

Intermolecular Interactions and Crystal Packing

The supramolecular architecture of this compound in the solid state is a result of a delicate balance between various intermolecular forces. While specific crystallographic data for the title compound is not extensively detailed in public literature, analysis of closely related oxazolidinone structures provides significant insight into the expected interactions and packing motifs. The primary interactions include hydrogen bonding, dipole-dipole interactions, and potential π-π stacking.

Hydrogen Bonding: The most significant intermolecular force directing the crystal packing of oxazolidinones is hydrogen bonding. The 1,3-oxazolidin-2-one moiety contains a secondary amine (N-H) group, which acts as a hydrogen bond donor, and a carbonyl group (C=O), which is an excellent hydrogen bond acceptor. This donor-acceptor pair facilitates the formation of robust N—H⋯O hydrogen bonds.

Table 1: Typical Hydrogen Bond Geometries in Oxazolidinone Derivatives

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|---|

| N | H | O | ~0.88 | ~2.00-2.20 | ~2.80-3.00 | ~150-170 |

Data are generalized from crystallographic studies of related oxazolidinone compounds.

Other Intermolecular Interactions: Beyond the dominant hydrogen bonding, the crystal packing is further stabilized by a network of weaker interactions. The presence of the chlorophenyl ring introduces the possibility of several other non-covalent forces:

π-π Stacking: The aromatic chlorophenyl rings of adjacent molecules may engage in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems, would contribute to the cohesive energy of the crystal lattice, typically with inter-planar distances of 3.3 to 3.8 Å.

C—H⋯O and C—H⋯π Interactions: Weaker hydrogen bonds, such as those involving carbon as a donor (C—H), can also play a role. The carbonyl oxygen and the aromatic ring can act as acceptors for hydrogen atoms from the oxazolidinone ring or the phenyl group of neighboring molecules, further stabilizing the three-dimensional structure. biointerfaceresearch.com

Halogen Bonding: The chlorine atom on the phenyl ring can potentially act as a halogen bond donor, interacting with nucleophilic atoms like the carbonyl oxygen of an adjacent molecule. This type of directional interaction, though weaker than conventional hydrogen bonding, can be a significant structure-directing force.

Crystal Packing: The interplay of these varied interactions results in a densely packed crystal lattice. The oxazolidinone ring is typically found to be nearly planar. iucr.org The orientation of the 3-chlorophenyl substituent relative to the oxazolidinone ring is a key conformational feature. In related structures, the phenyl ring is often twisted out of the plane of the heterocyclic ring. iucr.org This twisted conformation helps to minimize steric hindrance and allows for efficient packing in the crystal. The molecules are likely to arrange in a way that maximizes the favorable intermolecular contacts, particularly the strong N—H⋯O hydrogen bonds, leading to a thermodynamically stable crystalline form. The analysis of molecular inter-contacts using techniques like Hirshfeld surface analysis on similar molecules reveals that H···H, H···O, and H···C contacts are typically the most prevalent, underscoring the importance of both strong and weak hydrogen bonding in the crystal packing. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is widely employed to predict a variety of molecular properties, including optimized geometry, electronic distribution, and reactivity, with a favorable balance between accuracy and computational cost. nih.gov

Geometry optimization is a fundamental computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-(3-Chlorophenyl)-1,3-oxazolidin-2-one, this calculation is typically performed using DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d,p) or higher. nih.govnih.gov The process yields precise information on bond lengths, bond angles, and dihedral angles that define the molecule's conformation. nih.gov

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (Carbonyl) | ~1.21 Å |

| Bond Length | C-Cl (Chlorophenyl) | ~1.75 Å |

| Bond Angle | O-C=O | ~125° |

| Dihedral Angle | C-C-C-C (Phenyl Ring) | ~0° |

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. nih.gov

The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive and polarizable. nih.gov For this compound, DFT calculations can predict these energy values, providing insight into its electronic behavior and potential for intermolecular interactions. nih.gov

| Parameter | Predicted Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Electron-donating capability |

| ELUMO | -0.5 to -1.5 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.0 to 7.0 | High chemical stability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. acu.edu.in It is an invaluable tool for identifying the electrophilic and nucleophilic sites involved in molecular interactions. xisdxjxsu.asia The MEP map uses a color scale to denote different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons, making it a primary site for hydrogen bonding. researchgate.net Positive potential (blue) would be expected around the N-H proton of the oxazolidinone ring, identifying it as a hydrogen bond donor site. The chlorophenyl ring would exhibit a more complex potential distribution due to the interplay between the aromatic system and the electronegative chlorine atom. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies on Oxazolidinones

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com For classes of drugs like oxazolidinones, 3D-QSAR models are particularly useful for understanding the structural requirements for optimal activity and for designing new, more potent analogues. nih.govnih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. nih.gov In a typical CoMFA study on oxazolidinone antibacterial agents, a series of analogues are aligned based on a common structural scaffold. The steric (Lennard-Jones) and electrostatic (Coulombic) fields are then calculated at various points on a 3D grid surrounding the molecules. nih.gov

Statistical methods, such as Partial Least Squares (PLS) regression, are used to derive a QSAR model that relates variations in these fields to changes in biological activity (e.g., Minimum Inhibitory Concentration, MIC). nih.gov The results are often visualized as 3D contour maps, which highlight regions where specific properties are favorable or unfavorable for activity. For instance, a green contour map might indicate that bulky substituents in a particular region enhance activity, while a red contour map might show that negative electrostatic potential is beneficial. nih.gov

| Parameter | Value | Description |

|---|---|---|

| Cross-validated q² | > 0.5 | Indicates good internal predictive ability of the model. |

| Non-cross-validated r² | > 0.9 | Represents the correlation between predicted and actual activity. |

| Steric Field Contribution | ~45-55% | The percentage of activity variance explained by steric factors. |

| Electrostatic Field Contribution | ~45-55% | The percentage of activity variance explained by electrostatic factors. |

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that provides a more detailed understanding of structure-activity relationships. nih.gov In addition to steric and electrostatic fields, CoMSIA evaluates three other descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. nih.gov This method uses a Gaussian function to calculate similarity indices at each grid point, avoiding the abrupt potential changes that can occur in CoMFA.

CoMSIA models often yield more robust and interpretable results. nih.gov The resulting contour maps provide specific guidance for drug design. For example, a yellow contour map might indicate that hydrophobic groups are favored in a certain region, while a magenta map could suggest that hydrogen bond acceptor groups are disfavored. For the oxazolidinone class, CoMSIA studies have been instrumental in optimizing the substituents on the N-phenyl ring to enhance antibacterial potency. nih.gov

| Field | Favorable Contour Color | Unfavorable Contour Color | Typical Contribution |

|---|---|---|---|

| Steric | Green | Yellow | ~20% |

| Electrostatic | Blue | Red | ~25% |

| Hydrophobic | Yellow | White | ~30% |

| H-Bond Donor | Cyan | Purple | ~10% |

| H-Bond Acceptor | Magenta | Red | ~15% |

Development of Predictive Models for Substituted Oxazolidinones

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone in the rational design of substituted oxazolidinones. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are crucial for predicting the potency of novel derivatives, thereby prioritizing synthetic efforts and reducing the reliance on extensive experimental screening.

The development of robust QSAR models for oxazolidinones involves the use of various molecular descriptors that quantify the physicochemical properties of the molecules. These descriptors can be categorized into several types, including electronic, steric, hydrophobic, and topological. For instance, studies on N-aryl-oxazolidinone-5-carboxamides have utilized atom-based descriptors like RTSA indices and Wang-Ford charges, alongside whole molecular descriptors, to build significant predictive models. nih.gov

Modern machine learning algorithms, such as Random Forest, Stochastic Gradient Boosting, and Gaussian Processes Regression, have been successfully applied to develop highly predictive QSAR models for heterocyclic compounds, including those with scaffolds related to oxazolidinones. nih.gov These methods can handle complex, non-linear relationships between molecular structure and activity. The predictive power of these models is rigorously validated using both internal (e.g., cross-validation) and external test sets to ensure their reliability for screening virtual libraries and identifying new lead compounds. nih.govnih.gov

| Model Type / Method | Key Molecular Descriptors Used | Primary Findings / Significance | Reference |

|---|---|---|---|

| Stepwise Regression | RTSA indices, Wang-Ford charges, whole molecular descriptors | Established a significant correlation between atom-based electronic properties and anti-HIV protease activity for N-aryl-oxazolidinone-5-carboxamides. | nih.gov |

| Machine Learning (Random Forest, Gaussian Processes) | Topological, electronic, and structural descriptors | Developed highly predictive models (Q²ext > 0.8) for antitrypanosomal activity, identifying key fragments and properties like phenyl ring substitutions and HOMO energy. | nih.gov |

| CoMFA / CoMSIA | Steric, electrostatic, hydrophobic, H-bond donor fields | Generated 3D-QSAR models that provided graphical contour maps, offering insights into the structural requirements for increasing the S1P1 receptor agonistic activity of thiazolidin-4-ones. | mdpi.com |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to investigate the interactions between a ligand, such as an oxazolidinone derivative, and its biological target, typically a protein or nucleic acid. nih.govresearchgate.net Molecular docking predicts the preferred orientation and binding mode of the ligand within the receptor's active site, providing a "snapshot" of the interaction. bibliotekanauki.pl MD simulations then extend this analysis by simulating the movement of atoms in the ligand-receptor complex over time, offering insights into its stability, flexibility, and conformational dynamics. nih.govresearchgate.net

These simulations are critical for understanding the molecular basis of the pharmacological action of oxazolidinones. They allow researchers to visualize and analyze the intricate network of interactions that govern binding affinity and specificity, guiding the design of new compounds with improved therapeutic profiles. mdpi.com

The primary antibacterial target of oxazolidinones like Linezolid is the 50S subunit of the bacterial ribosome. nih.gov Docking studies have been instrumental in elucidating how these compounds bind to the peptidyl transferase center (PTC) of the ribosome. These studies reveal that oxazolidinones establish a network of interactions with key nucleotide residues in the binding pocket.

| Oxazolidinone Derivative | Biological Target | Key Interacting Residues | Types of Interactions Observed | Reference |

|---|---|---|---|---|

| Oxazolidinone 2 (Linezolid-based) | Ribosomal Peptidyl-Transferase | G2044, A2482 | Hydrogen bonds, Hydrophobic interactions | mdpi.com |

| Oxazolidinone 3a (Linezolid-based) | Ribosomal Peptidyl-Transferase | G2088, A2478, G2532, A2530 | Hydrogen bonds | mdpi.com |

| General Oxazolidinone Scaffolds | Bacterial Ribosome (PTC) | Not specified | Hydrogen bonds, Hydrophobic interactions | researchgate.net |

Molecular docking provides quantitative estimates of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), and an inhibition constant (Ki). mdpi.com These values are used to rank and compare different compounds, with lower binding energy values generally indicating higher affinity. For instance, docking studies on novel oxazolidinone-sulphonamide conjugates revealed binding energies ranging from -5.41 kcal/mol for the reference drug Linezolid to -6.61 kcal/mol for more potent derivatives, suggesting stronger interactions with the ribosomal target. mdpi.com

Following docking, MD simulations are performed to validate the stability of the predicted binding poses and to study the conformational dynamics of the ligand-receptor complex. nih.gov The stability of the complex over the simulation time (e.g., nanoseconds) is often assessed by calculating the Root Mean Square Deviation (RMSD) of the atomic positions. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. nih.gov MD simulations also reveal critical hydrophobic interactions and confirm the stability of protein-ligand complexes, providing a more dynamic and realistic view of the binding event than static docking alone. researchgate.net These computational insights are crucial for confirming that designed ligands can form stable and effective interactions with their biological targets.

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| Linezolid (Control) | Ribosomal Peptidyl-Transferase | -5.41 | Not Specified | mdpi.com |

| Oxazolidinone 2 | Ribosomal Peptidyl-Transferase | -6.37 | 170.07 uM | mdpi.com |

| Oxazolidinone 3a | Ribosomal Peptidyl-Transferase | -6.01 | 557.88 uM | mdpi.com |

| Oxazolidinone 3a | Ribosomal Peptidyl-Transferase (3DLL) | -6.61 | 297.30 uM | mdpi.com |

Chemical Reactivity and Derivatization Studies

Reactions at the 1,3-Oxazolidin-2-one Ring

The 1,3-oxazolidin-2-one ring is a stable heterocyclic system, but it can undergo specific reactions under controlled conditions, allowing for its derivatization or transformation into other functional groups.

The cleavage of the 1,3-oxazolidin-2-one ring is a significant transformation, as it provides access to synthetically valuable 1,2-amino alcohols. These reactions typically proceed via hydrolysis or cleavage with specific nucleophilic reagents.

Hydrolysis: The oxazolidinone ring can be hydrolyzed under both acidic and basic conditions to yield the corresponding amino alcohol. viu.ca For 5-(3-chlorophenyl)-1,3-oxazolidin-2-one, this reaction would result in the formation of 2-amino-1-(3-chlorophenyl)ethanol (B2523586). The reaction mechanism involves the nucleophilic attack of a hydroxide (B78521) ion or water on the carbonyl carbon, leading to the opening of the ring. The stability of the oxazolidinone ring often requires forcing conditions, such as refluxing in strong acid or base, to achieve complete hydrolysis. researchgate.net

Nucleophilic Cleavage: Besides hydrolysis, other nucleophiles can induce the ring opening of oxazolidinones. For instance, potassium trimethylsilanolate has been demonstrated as an effective reagent for the cleavage of 1,3-oxazolidin-2-ones and 1,3-oxazolidin-5-ones. researchgate.net This method offers a milder alternative to strong acid or base hydrolysis and can be particularly useful when other functional groups in the molecule are sensitive to harsh conditions. The reaction with potassium trimethylsilanolate in tetrahydrofuran (B95107) can efficiently cleave the oxazolidinone ring. researchgate.net Other nucleophiles, such as amines, can also react with the oxazolidinone ring, leading to the formation of urea (B33335) derivatives.

The resulting amino alcohols from these ring-opening reactions are versatile intermediates for the synthesis of a wide range of biologically active molecules and chiral ligands.

Table 1: Ring-Opening Reactions of Oxazolidinone Derivatives

| Starting Material | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|

| 1,3-Oxazolidin-5-one | 3 equiv. potassium trimethylsilanolate, THF, 75 °C, 2.5 h | (R)-3-iodo-α-methylphenylalanine | |

| (Z)-4-benzylidene-2-(substituted phenyl)-4H-oxazol-5-ones | Base-catalysed hydrolysis in 70% v/v aqueous dioxan | Substituted (Z)-2-benzamido-3-phenylacrylic acid | researchgate.net |

| 2-(substituted phenyl)-3-ethyloxazolidines | Hydrolysis in water | Aldehyde and N-ethylethanolamine | libretexts.org |

Cycloaddition Reactions Involving Oxazolidinone Derivatives

While the 1,3-oxazolidin-2-one ring itself is not typically involved in cycloaddition reactions as a diene or dienophile due to its aromatic character, derivatives of oxazolidinones, particularly those with unsaturated substituents, can participate in such reactions. These reactions are valuable for constructing complex polycyclic systems.

A notable example is the palladium-catalyzed asymmetric [3+2] cycloaddition reaction of 5-vinyl-2-oxazolidinones. researchgate.net In this type of reaction, the vinyl group attached to the oxazolidinone ring acts as the dipolarophile, reacting with a 1,3-dipole to form a new five-membered ring. This transformation allows for the stereoselective synthesis of complex heterocyclic structures, where the chirality of the oxazolidinone starting material can influence the stereochemical outcome of the cycloaddition.

Furthermore, while not a reaction of the oxazolidinone ring itself, it is important to note that 1,3-dipolar cycloaddition reactions are a common method for the synthesis of the oxazolidine (B1195125) ring system. mdpi.com For example, the reaction of azomethine ylides with carbonyl compounds can yield oxazolidine derivatives. mdpi.com Similarly, the cycloaddition of resin-bound epoxides with isocyanates is a method for the solid-phase synthesis of oxazolidinones. nih.gov

Photochemical cycloadditions, such as [2+2] cycloadditions, are also a possibility for derivatives containing a suitable chromophore. libretexts.orgpearson.com For instance, an α,β-unsaturated ketone functionality attached to the oxazolidinone ring could potentially undergo a [2+2] photocycloaddition with an alkene.

It is important to emphasize that for the parent this compound, direct participation of the oxazolidinone ring in cycloaddition reactions is not a commonly reported mode of reactivity. Derivatization to introduce reactive handles, such as a vinyl group at the 5-position, is generally required to engage the molecule in such transformations.

Table 2: Cycloaddition Reactions of Oxazolidinone Derivatives

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference(s) |

|---|---|---|---|---|

| 5-Vinyl-2-oxazolidinone | 1,3-Dipole | Pd-catalyzed asymmetric [3+2] cycloaddition | Substituted pyrrolidine (B122466) fused to oxazolidinone | researchgate.net |

| Resin-bound epoxide | Isocyanate | Cycloaddition | Resin-bound oxazolidinone | nih.gov |

| Azomethine ylide | Carbonyl compound | 1,3-Dipolar cycloaddition | Oxazolidine derivative | mdpi.com |

Q & A

Q. Basic

- IR Spectroscopy : Key peaks include the oxazolidinone C=O stretch (1740–1760 cm⁻¹) and absence of precursor aldehyde peaks (~1700 cm⁻¹) .

- ¹H/¹³C NMR : Assign NH protons (δ ~7.6 ppm, singlet) and aromatic protons (δ 7.2–7.8 ppm, multiplet). ¹³C NMR should show the carbonyl carbon at ~155 ppm and chlorophenyl carbons at 125–135 ppm .

- ESI-MS : Confirm molecular ion [M+H]⁺ at m/z 210.04 (exact mass calculated using isotopic distribution).

How can researchers address discrepancies in reported NMR data for this compound derivatives?

Advanced

Discrepancies often arise from solvent effects, impurities, or tautomerism. For example, NH proton shifts vary with DMSO-d₆ vs. CDCl₃ due to hydrogen bonding. Use high-field NMR (≥400 MHz) and heteronuclear correlation (HSQC/HMBC) to resolve overlapping signals. For tautomeric equilibria (e.g., keto-enol forms), variable-temperature NMR can stabilize dominant conformers . Cross-validate with computational methods (e.g., Gaussian NMR prediction) to assign ambiguous peaks .

What strategies are effective for studying the bioactivity of this compound derivatives?

Q. Advanced

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogen position, oxazolidinone methylation) and assay against target proteins (e.g., antimicrobial or anti-inflammatory targets) .

- Molecular Docking : Use software like MOE to simulate interactions with active sites (e.g., bacterial ribosomes for antibiotic analogs).

- In Vitro Assays : Pair cytotoxicity (MTT assay) with enzyme inhibition studies (e.g., IC₅₀ determination) to evaluate therapeutic potential.

How can computational methods predict the reactivity of this compound in synthetic pathways?

Advanced

Density Functional Theory (DFT) calculations (B3LYP/6-311G++**) can model transition states for ring-opening or nucleophilic substitution reactions. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxazolidinone carbonyl is susceptible to nucleophilic attack, while the chlorophenyl group directs regioselectivity in cross-coupling reactions .

What are the challenges in resolving enantiomers of this compound?

Advanced

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) can separate enantiomers. Confirm absolute configuration via X-ray crystallography or circular dichroism (CD). For asymmetric synthesis, employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Jacobsen’s salen complexes) .

How do steric and electronic effects influence the stability of this compound derivatives?

Q. Advanced

- Steric Effects : Bulky substituents at C4/C5 destabilize the oxazolidinone ring, increasing ring-opening propensity.

- Electronic Effects : Electron-withdrawing groups (e.g., Cl at meta position) enhance carbonyl electrophilicity, accelerating nucleophilic reactions.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.